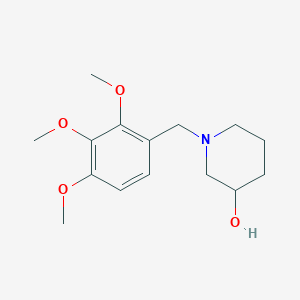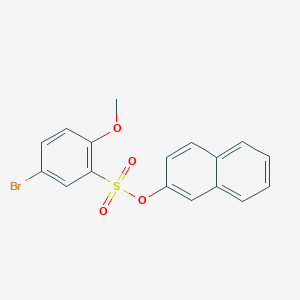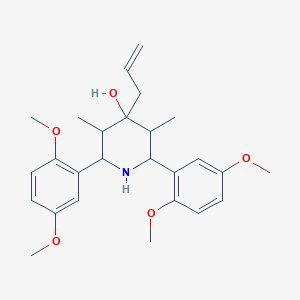
1-(2,3,4-trimethoxybenzyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-trimethoxybenzyl)-3-piperidinol, also known as TMB-3-PIOL, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves its interaction with the sigma-1 receptor. It has been found to act as a positive allosteric modulator of the sigma-1 receptor, which increases its activity. This modulation of the sigma-1 receptor may have downstream effects on various signaling pathways, including calcium signaling and protein kinase C activity. These effects may contribute to the therapeutic potential of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity. These effects may have therapeutic implications for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low water solubility, which may limit its use in some experimental settings. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, the development of more water-soluble and long-acting derivatives of this compound may enhance its utility as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the sigma-1 receptor and modulation of its activity may have therapeutic implications for various neurological and psychiatric disorders. The synthesis method of this compound has been optimized to produce high yields and purity. This compound has various biochemical and physiological effects, including cognitive-enhancing and neurotrophic effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis method of 1-(2,3,4-trimethoxybenzyl)-3-piperidinol involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent. The resulting intermediate is then oxidized to produce the final product, this compound. This synthesis method has been optimized to produce high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-trimethoxybenzyl)-3-piperidinol has been studied extensively for its potential use in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic implications for various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety.
Eigenschaften
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-18-13-7-6-11(14(19-2)15(13)20-3)9-16-8-4-5-12(17)10-16/h6-7,12,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVARUSOZNFPFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)

![7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
